molecular formula C8H17ClN2 B13850156 1-Cyclopropylpiperidin-3-amine hydrochloride

1-Cyclopropylpiperidin-3-amine hydrochloride

Cat. No.: B13850156
M. Wt: 176.69 g/mol
InChI Key: AVZYWMQDLDCCRQ-UHFFFAOYSA-N
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Description

(3R)-1-Cyclopropyl-3-piperidinamine Hydrochloride is a compound known for its significant applications in the pharmaceutical industry. This compound is characterized by its piperidine and amine functional groups, making it a valuable chiral building block in the synthesis of various drugs. It is commonly used in the development of antiviral and antipsychotic agents due to its high selectivity and potency in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-Cyclopropyl-3-piperidinamine Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclopropylamine and piperidine derivatives, followed by hydrochloride salt formation. The reaction conditions often require specific temperatures and pH levels to ensure the desired stereochemistry and yield .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its hydrochloride form. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (3R)-1-Cyclopropyl-3-piperidinamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(3R)-1-Cyclopropyl-3-piperidinamine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its role in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential in developing antiviral and antipsychotic drugs.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3R)-1-Cyclopropyl-3-piperidinamine Hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It may inhibit or activate certain pathways, leading to therapeutic effects. For instance, it may interact with neurotransmitter receptors in the brain, modulating their activity and resulting in antipsychotic effects .

Comparison with Similar Compounds

  • ®-3-Piperidinamine Dihydrochloride
  • ®-3-Aminopiperidine Dihydrochloride
  • Piperidine Derivatives

Comparison: (3R)-1-Cyclopropyl-3-piperidinamine Hydrochloride is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it more selective and potent in certain biological systems compared to other piperidine derivatives. Its specific stereochemistry also enhances its interaction with molecular targets, making it a valuable compound in drug development .

Properties

Molecular Formula

C8H17ClN2

Molecular Weight

176.69 g/mol

IUPAC Name

1-cyclopropylpiperidin-3-amine;hydrochloride

InChI

InChI=1S/C8H16N2.ClH/c9-7-2-1-5-10(6-7)8-3-4-8;/h7-8H,1-6,9H2;1H

InChI Key

AVZYWMQDLDCCRQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2CC2)N.Cl

Origin of Product

United States

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